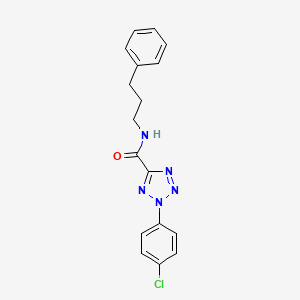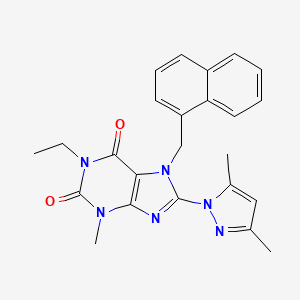
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiazole-4-carboxylate is not directly reported in the provided papers. However, similar compounds have been synthesized which can offer insight into potential synthetic routes. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to yield the desired compounds . Another related compound, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, was synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound is not described in the provided papers. However, the structure of a related compound, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, was determined and found to form a hydrogen-bonded dimer consisting of N—H∙∙∙N interactions, with additional N—H∙∙∙O interactions involving the carboxylate O atoms . This information could be relevant when considering the molecular structure of the compound of interest, as similar hydrogen bonding patterns may be present.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving this compound. However, related compounds have been used in further chemical transformations. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with various arylidinemalononitrile derivatives to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a)pyridine-4-carboxylate derivatives . These reactions could provide a basis for predicting the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the papers do discuss the properties of structurally similar compounds. For instance, the antimicrobial and antioxidant properties of a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were evaluated, with some compounds showing promising results . Additionally, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined, providing data on its solid-state properties . These findings could be indicative of the properties that the compound of interest might exhibit.
科学的研究の応用
Schistosomicidal Agents
Research focused on the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, exploring compounds like ethyl 2-acetamido-5-bromothiazole-4-carboxylate for their potential as schistosomicidal agents. This work highlights the exploration of thiazole derivatives for treating schistosomiasis, a significant health concern in tropical regions (El-kerdawy et al., 1989).
Anticancer Activity
A study synthesizing novel heterocycles from a building block chemically related to the compound of interest showed potent anticancer activity against colon cancer cell lines. This research underscores the potential of thiazole derivatives in developing new anticancer drugs, highlighting the structural versatility and biological efficacy of such compounds (Abdel-Motaal et al., 2020).
Antimicrobial Studies
Another study demonstrated the antimicrobial properties of 4-oxo-thiazolidine derivatives, synthesized from ethyl (4-chlorophenoxy)acetate. These findings reveal the broad spectrum of biological activities exhibited by thiazole and its derivatives, offering promising avenues for developing new antimicrobial agents (Patel et al., 2009).
Molluscicidal Properties
Further research into thiazolo[5,4-d]pyrimidines showed molluscicidal properties, indicating the potential of thiazole derivatives in controlling snail populations that serve as vectors for diseases like schistosomiasis. This area of study opens up new strategies for disease control and prevention, emphasizing the chemical versatility of thiazole compounds (El-bayouki & Basyouni, 1988).
作用機序
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects of this compound require further investigation .
特性
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-2-21-13(20)10-7-23-14(17-10)18-12(19)6-22-11-4-3-8(15)5-9(11)16/h3-5,7H,2,6H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYGJFYVNSHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)


![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)